(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
Description
This compound belongs to the pyrimido-oxazine family, characterized by a fused heterocyclic system combining oxazine and pyrimidine moieties. Its structure includes a chloro substituent at position 2, a methyl group at position 10, and a methylsulfonylmethyl group at position 4. These substituents likely enhance its stability and modulate electronic properties, making it a candidate for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C12H16ClN3O4S |
|---|---|
Molecular Weight |
333.79 g/mol |
IUPAC Name |
(10S,14R)-4-chloro-14-methyl-6-(methylsulfonylmethyl)-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C12H16ClN3O4S/c1-7-3-19-4-8-5-20-10-9(6-21(2,17)18)14-12(13)15-11(10)16(7)8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
LIWDXRLBRJOFFD-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)CS(=O)(=O)C)Cl |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CS(=O)(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This process involves the formation of intermediate compounds that undergo further transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
The compound (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The presence of the methylsulfonyl group makes it susceptible to oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the chloro and oxazine moieties.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution at the chloro group can produce a variety of substituted oxazine compounds .
Scientific Research Applications
Chemistry
In chemistry, (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development. Research has focused on its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
B. Thiazolo[3,2-a]pyrimidines (Compounds 11a–b, )
- Core Structure : Thiazole-pyrimidine fusion vs. oxazine-pyrimidine.
- Functional Groups: Cyano (CN) and carbonyl (CO) groups; lacks sulfonylmethyl substituents.
- Synthesis : Condensation of thiouracil derivatives with aldehydes. Yields ~68%, comparable to pyrimido-oxazine syntheses .
- Spectral Data : IR peaks at ~2,219 cm⁻¹ (CN) and 1,719 cm⁻¹ (CO); ^13C NMR signals at δ 165–171 ppm for carbonyls. These features differ from the target compound’s sulfonyl IR/NMR signatures .
C. Pyrimido[2,1-b][1,3]Oxazine ()
- Core Structure : Closest analog to the target compound, sharing the pyrimido-oxazine backbone.
- Substituents : 4-Chlorophenyl and methylthio groups vs. the target’s methylsulfonylmethyl and chloro.
- Synthesis: Uses chalcone and oxazin-2-amine precursors, differing from the target’s likely sulfonylation steps. Yield: Not reported .
D. Oxazolo[5,4-d]pyrimido[1,2-a]pyrimidinone (Compound 2f, )
- Core Structure: Oxazole-pyrimidine-pyrimidinone fusion vs. the target’s oxazino-pyrimido-oxazine.
- Substituents : Methylsulfanyl (SMe) vs. methylsulfonyl (SO₂Me).
- Synthesis : Neat thermal cyclization at 170°C; lower yield (35%) due to harsh conditions. The sulfonyl group in the target compound may require milder oxidation steps .
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
